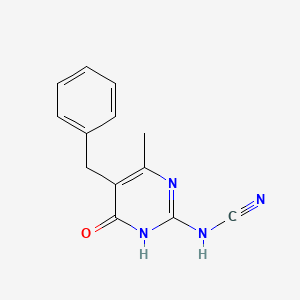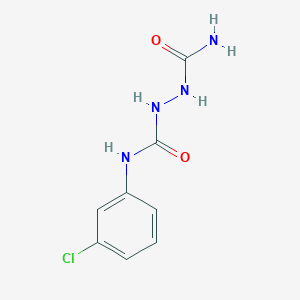![molecular formula C10H13ClN2O3S B6052788 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6052788.png)
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide, also known as E-4031, is a chemical compound that belongs to the class of ion channel blockers. This compound has been extensively studied in the field of pharmacology due to its potential therapeutic applications.
Mécanisme D'action
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide blocks the hERG potassium channel by binding to a specific site on the channel protein. This binding prevents the movement of potassium ions through the channel, leading to a prolonged cardiac action potential and delayed repolarization. This delay in repolarization can lead to the development of cardiac arrhythmias, including torsades de pointes.
Biochemical and Physiological Effects
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to blocking hERG channels, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been found to inhibit the activity of the L-type calcium channel, which is involved in cardiac contraction. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has also been shown to modulate the activity of the sodium-calcium exchanger, which regulates intracellular calcium concentration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in lab experiments is its high potency and specificity for hERG channels. This allows researchers to selectively block hERG channels without affecting other ion channels. However, one limitation of using 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide is its potential for off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide. One area of interest is the development of more selective hERG channel blockers with fewer off-target effects. Another area of research is the investigation of the role of hERG channels in other physiological systems, such as the nervous system and the immune system. Additionally, 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide may have potential therapeutic applications in the treatment of cardiac arrhythmias and other diseases related to ion channel dysfunction.
Méthodes De Synthèse
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide can be synthesized by reacting N-methyl-2-chloro-5-nitrobenzamide with ethylamine followed by sulfonation with sulfuric acid. The resulting compound is then reduced with iron powder to obtain 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide in high yield and purity.
Applications De Recherche Scientifique
2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been widely used in scientific research to study the role of ion channels in various physiological and pathological conditions. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for repolarization of the cardiac action potential. 2-chloro-5-[(ethylamino)sulfonyl]-N-methylbenzamide has been used to investigate the role of hERG channels in cardiac arrhythmias, drug-induced QT prolongation, and sudden cardiac death.
Propriétés
IUPAC Name |
2-chloro-5-(ethylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-3-13-17(15,16)7-4-5-9(11)8(6-7)10(14)12-2/h4-6,13H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCSJQAPKHUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)


![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6052751.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)
![2-(4-methoxybenzyl)-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B6052771.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6052777.png)

![4-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6052783.png)